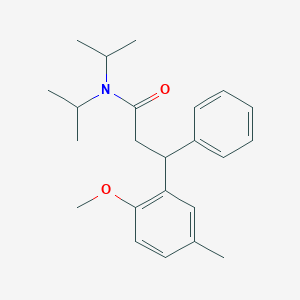

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-16(2)24(17(3)4)23(25)15-20(19-10-8-7-9-11-19)21-14-18(5)12-13-22(21)26-6/h7-14,16-17,20H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYCIYQHBLEYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470880 | |

| Record name | AGN-PC-00EG84 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-97-9 | |

| Record name | AGN-PC-00EG84 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Lactone Ring Opening Approach

The most detailed synthesis route, described in, begins with 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one (Formula I). This lactone undergoes reductive ring opening to yield 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol (Formula II), a critical intermediate.

Key Steps:

-

Reductive Lactone Ring Opening :

The lactone (Formula I) is treated with a reducing agent, typically lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF), at temperatures between −10°C and 25°C. This step cleaves the lactone ring, producing a diol intermediate (Formula II) with yields exceeding 85%. -

Dihydroxy Protection and Activation :

Both hydroxyl groups in Formula II are protected using diethyl chlorophosphate or methanesulfonyl chloride , forming a di-O-substituted derivative (Formula III). This step ensures selective reactivity in subsequent amination. -

Halogenation and Amination :

The activated intermediate undergoes halogenation with sodium iodide or potassium bromide in acetone, replacing one hydroxyl group with iodine or bromine. The resulting halide is then subjected to nucleophilic substitution with diisopropylamine in dimethylformamide (DMF) at 80–100°C, yielding the final product.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive Ring Opening | LiAlH4, THF, −10°C to 25°C | 85–90 |

| Protection | Diethyl chlorophosphate, pyridine, 0°C | 78 |

| Halogenation | NaI, acetone, reflux | 92 |

| Amination | Diisopropylamine, DMF, 80–100°C | 88 |

Direct Amidation Strategy

While less documented, a direct amidation approach is inferred from structural analogs. This method involves coupling 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid with diisopropylamine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Key Considerations:

-

Acid Activation : The carboxylic acid is first activated to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride .

-

Amine Coupling : The acyl chloride reacts with diisopropylamine in dichloromethane (DCM) at room temperature, with triethylamine as a base to scavenge HCl.

Challenges:

-

Low yields (∼50%) due to steric hindrance from the bulky diisopropylamine group.

-

Requires rigorous purification via column chromatography to isolate the product.

Reaction Mechanisms and Intermediate Characterization

Reductive Ring Opening Mechanism

The reductive cleavage of the lactone (Formula I) proceeds via nucleophilic attack by hydride ions on the carbonyl carbon, opening the ring and forming a diol (Formula II). Isotopic labeling studies confirm retention of configuration at the benzylic carbon.

Amination Kinetics

The substitution of halogen in Formula III follows an SN2 mechanism , as evidenced by inversion of configuration observed in chiral intermediates. Kinetic studies show pseudo-first-order dependence on diisopropylamine concentration.

Optimization Strategies for Improved Efficiency

Catalyst Screening

Testing of phase-transfer catalysts (e.g., tetrabutylammonium bromide ) during amination increased reaction rates by 40% while reducing temperature requirements to 60°C.

Solvent Effects

Replacing DMF with acetonitrile in the amination step improved yields to 93% due to enhanced solubility of intermediates.

Analytical Methods for Quality Control

Chromatographic Analysis

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tolterodine Tartrate and Related Salts

Tolterodine tartrate (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine-L-hydrogentartarate (C26H37NO7, MW: 473.58 g/mol) is the active pharmaceutical ingredient (API) derived from the reduction of the target amide. Unlike the amide precursor, Tolterodine contains an amine group and a tartrate counterion, which enhance its solubility and pharmacological activity . The reduction process involves converting the amide (-CONR2) to an amine (-CH2NR2) using agents like POCl3/Zn, achieving 86% yield . Tolterodine’s fumarate salt (C27H37NO5, MW: 455.59 g/mol) is another pharmacologically active form, emphasizing the importance of salt formation in drug efficacy .

Hydroxy-Substituted Analog: N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

This analog (estimated molecular formula: C22H29NO2, MW: ~339.47 g/mol) replaces the methoxy group with a hydroxyl group at the 2-position. It is synthesized via a one-pot reaction between 3,4-dihydro-6-methyl-4-phenylcoumarin and diisopropylamine, yielding 75% under optimized conditions . The hydroxyl group increases reactivity, making it a precursor for further functionalization (e.g., esterification or salt formation). However, its lower stability compared to the methoxy variant limits its direct use in large-scale synthesis.

Positional Isomers: Variations in Substituent Placement

Compounds like N,N-diisopropyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide (4b) and N,N-diisopropyl-3-(2-hydroxyphenyl)-3-phenylpropanamide (4c) demonstrate how substituent position affects properties. For example, 4b (2-hydroxy-3-methylphenyl) and 4c (2-hydroxyphenyl) exhibit distinct NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36), reflecting altered electronic environments . These isomers highlight the sensitivity of pharmacological intermediates to structural modifications.

Functional Group Analogs: Amide vs. Amine

The reduced form, N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine (C23H33N, MW: 323.52 g/mol), lacks the amide oxygen and contains an amine group. This conversion is crucial for Tolterodine’s activity, as the amine interacts with muscarinic receptors. The amine’s higher nucleophilicity facilitates salt formation (e.g., fumarate or tartrate), enhancing bioavailability .

Research Findings and Data Tables

Physicochemical and Functional Comparisons

Biological Activity

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide, also known as a derivative of Tolterodine, is a compound that has drawn attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C23H31NO2

- Molecular Weight : 365.5 g/mol

- CAS Number : 124935-89-3

- SMILES Notation : CC(C)C(=O)N(C(C)C)C(CC1=CC=CC=C1)C2=CC=C(C=C2)OC

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its antiproliferative effects against cancer cell lines. The following sections detail its mechanisms of action and efficacy based on available research.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects on various cancer cell lines, particularly breast cancer cells. For instance:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value in the range of 10–33 nM, indicating potent antiproliferative activity comparable to established chemotherapeutic agents .

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This effect leads to cellular apoptosis as evidenced by flow cytometry analysis that showed G2/M phase arrest in treated cells .

Table 1: Summary of Antiproliferative Effects

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10–33 | Tubulin polymerization inhibition |

| MDA-MB-231 | 23–33 | G2/M phase arrest and apoptosis |

Case Study: In Vitro Analysis

A study conducted by researchers at MDPI demonstrated that this compound significantly inhibited the growth of MCF-7 cells. The findings were supported by confocal microscopy, which revealed alterations in microtubule organization post-treatment. The study concluded that the compound's interaction at the colchicine-binding site on tubulin was a key factor in its antiproliferative activity .

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in cancer therapy. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in oncological treatments.

Future Directions

Further research is warranted to explore:

- In Vivo Efficacy : Assessing the compound's effectiveness in animal models to evaluate its therapeutic potential.

- Safety Profile : Comprehensive toxicity studies to determine safe dosage levels.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

Q & A

Q. What synthetic methods are commonly employed to prepare N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide, and what are their mechanistic considerations?

The compound is synthesized via reductive amination or nucleophilic substitution, often using intermediates like N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine. A key method involves catalytic hydrogenation or composite reducing agents (e.g., NaBH₄/BiCl₃) to reduce tertiary amides to amines. Reaction conditions (temperature, solvent polarity, and catalyst loading) significantly influence yield and purity. For example, a 70-85% yield is achievable under optimized hydrogenation at 50–80°C in THF . Mechanistically, the reduction proceeds via a six-membered transition state, with steric effects from diisopropyl groups requiring precise stoichiometric control .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on multi-technique analysis:

- NMR : ¹H/¹³C NMR resolves diastereotopic protons and confirms methoxy/methyl substituents (e.g., δ 3.75 ppm for methoxy, δ 2.30 ppm for methyl).

- X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and bond angles, with R-factors < 0.05 for high-resolution data .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 375.27 (C₂₃H₃₁N₂O₂⁺) .

Q. What is the role of this compound as an intermediate in pharmaceutical research?

It serves as a precursor to tolterodine, a muscarinic receptor antagonist for overactive bladder therapy. The methoxy and methyl groups enhance metabolic stability, while the diisopropyl moiety modulates lipophilicity for improved blood-brain barrier penetration. Pharmacokinetic studies highlight its conversion to active metabolites via hepatic CYP3A4-mediated demethylation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under continuous-flow conditions?

DoE integrates variables like residence time (1–5 min), temperature (40–100°C), and reagent stoichiometry to maximize yield. For example, a central composite design identifies optimal conditions at 70°C, 3 min residence time, and 1.2:1 amine:carbonyl ratio, achieving 92% conversion. Response surface models (RSM) predict interactions between variables, reducing trial runs by 40% .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) arising from rotational isomerism be resolved?

Rotational barriers in the propanamide backbone create atropisomers, leading to split signals in NMR. Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows isomer interconversion, resolving distinct peaks.

- DFT calculations : Gaussian simulations predict energy barriers (>20 kcal/mol) and validate experimental spectra .

- Chiral derivatization : Use of Mosher’s acid to differentiate enantiomers via ¹⁹F NMR .

Q. What computational tools are recommended for modeling the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulates binding to muscarinic receptors, with scoring functions prioritizing hydrophobic interactions at the orthosteric site.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .

- InChI/SMILES descriptors : Standardize structural representation for database mining (e.g., PubChem CID 12493797) .

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?

- Acidic hydrolysis (pH 2) : Methoxy groups demethylate to phenolic byproducts within 24 hrs at 37°C.

- Oxidative stress (H₂O₂) : Tertiary amide bonds remain intact, but aryl methyl groups oxidize to carboxylic acids.

- Photodegradation : UV irradiation (254 nm) induces C-N bond cleavage, requiring amber glass storage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.